(2E)-N-[4-(acetylamino)phenyl]but-2-enamide
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Overview
Description
(2E)-N-[4-(acetylamino)phenyl]but-2-enamide is an organic compound characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(acetylamino)phenyl]but-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminophenylacetic acid.
Acetylation: The amino group of 4-aminophenylacetic acid is acetylated using acetic anhydride under acidic conditions to form N-acetyl-4-aminophenylacetic acid.
Formation of But-2-enamide: The carboxylic acid group of N-acetyl-4-aminophenylacetic acid is then converted to an amide group through a reaction with but-2-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the ortho and para positions relative to the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-[4-(acetylamino)phenyl]but-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-aminophenylacetic acid
- But-2-enoyl chloride
- 4-Aminophenylacetic acid
Uniqueness
(2E)-N-[4-(acetylamino)phenyl]but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an acetylamino group and a but-2-enamide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-4-12(16)14-11-7-5-10(6-8-11)13-9(2)15/h3-8H,1-2H3,(H,13,15)(H,14,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVQGGGIMGHRPQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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